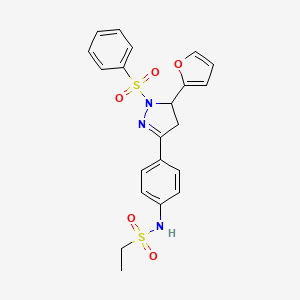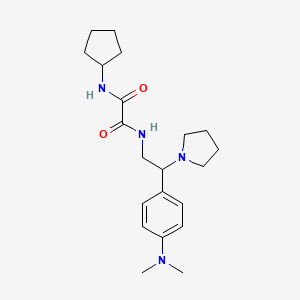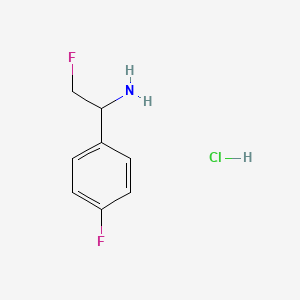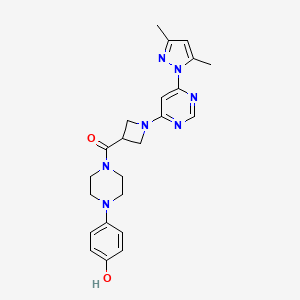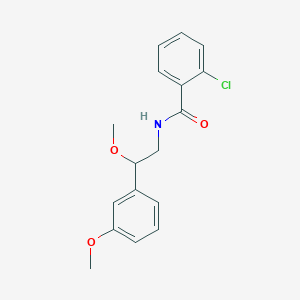![molecular formula C9H12F2N4O4 B2946960 Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate CAS No. 2226181-82-2](/img/structure/B2946960.png)
Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Difluoromethylornithine carbamate, and it is a derivative of the amino acid ornithine. The synthesis method of this compound involves the reaction of 2-(difluoromethyl)-5-nitropyrazole with tert-butyl carbamate.
作用機序
The mechanism of action of Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate involves the inhibition of ornithine decarboxylase (ODC). ODC is an enzyme that is involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. This compound inhibits ODC by binding to its active site, thereby preventing the biosynthesis of polyamines. This inhibition leads to the inhibition of cell growth and proliferation, making it a potential anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cell growth and proliferation, as well as the inhibition of the biosynthesis of polyamines. It has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate in lab experiments include its ability to inhibit cell growth and proliferation, as well as its potential use in cancer therapy and the treatment of parasitic infections. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate. One direction is to further investigate its potential use in cancer therapy and the treatment of parasitic infections. Another direction is to study its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in vivo, as well as its potential toxicity. Finally, the development of more efficient synthesis methods for this compound may also be an area of future research.
合成法
The synthesis of Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate involves the reaction of 2-(difluoromethyl)-5-nitropyrazole with tert-butyl carbamate. The reaction takes place in the presence of a catalyst, such as triethylamine or 4-dimethylaminopyridine. The reaction yields this compound, which can be purified using column chromatography or recrystallization.
科学的研究の応用
Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties, and it is being studied for its potential use in cancer therapy. It has also been found to inhibit the growth of parasites, and it is being studied for its potential use in the treatment of parasitic infections. Additionally, it has been found to have anti-inflammatory properties, and it is being studied for its potential use in the treatment of inflammatory diseases.
特性
IUPAC Name |
tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N4O4/c1-9(2,3)19-8(16)12-5-4-6(15(17)18)13-14(5)7(10)11/h4,7H,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAVLTIFJCXERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

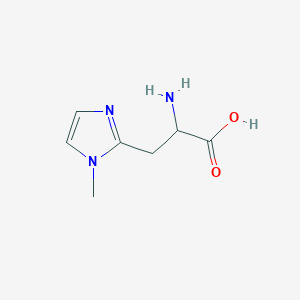
![5-ethoxy-2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2946879.png)

![N-[4-[2-(Dimethylamino)ethoxy]-2-methoxyphenyl]prop-2-enamide](/img/structure/B2946881.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline](/img/structure/B2946882.png)
![(3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2946883.png)
